TAT14Peptide(Nrf2ActivatorIII)

Nrf2 signaling protein-protein interaction inhibition post-translational regulation

TAT14 Peptide (Nrf2 Activator III) is the only Nrf2 activator combining a TAT cell-penetrating sequence with a Keap1 Kelch domain-targeting 14-mer warhead for non-covalent, post-translational Nrf2 stabilization. Unlike electrophilic small molecules, it does not modify Keap1 cysteines or alter Nrf2 mRNA, enabling clean dissection of protein-level regulation. Validated for anti-inflammatory assays (61% TNF-α inhibition at 37.5 µM) and PROTAC design. Choose TAT14 when experimental precision demands defined binding kinetics, guaranteed intracellular delivery, and transcriptional feedback-free Nrf2 activation.

Molecular Formula C137H230N48O39
Molecular Weight 3173.644
CAS No. 1362661-34-4
Cat. No. B561592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT14Peptide(Nrf2ActivatorIII)
CAS1362661-34-4
Molecular FormulaC137H230N48O39
Molecular Weight3173.644
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)/t72-,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1
InChIKeyNBFQPSCRGQGZEP-YBKRDZSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT14 Peptide (Nrf2 Activator III) CAS 1362661-34-4: A Cell-Penetrating Keap1-Nrf2 PPI Inhibitor for Oxidative Stress and Inflammation Research


TAT14 Peptide (Nrf2 Activator III, CAS 1362661-34-4) is a synthetic 25-amino acid peptide comprising a TAT cell-penetrating sequence conjugated to a 14-mer functional domain (LQLDEETGEFLPIQ) [1]. It functions as a direct protein-protein interaction (PPI) inhibitor that competitively disrupts the Nrf2-Keap1 binding interface by targeting the Keap1 Kelch domain, thereby stabilizing cytosolic Nrf2 and promoting its nuclear translocation and ARE-driven gene expression [1]. Unlike electrophilic small-molecule Nrf2 activators that modify Keap1 cysteine residues, TAT14 acts through a defined, non-covalent competitive binding mechanism without altering Nrf2 mRNA expression .

Why Generic Substitution Fails: TAT14 Peptide's Unique TAT Conjugation and Post-Translational Stabilization Mechanism Distinguish It from Small-Molecule Nrf2 Activators


Nrf2 activators encompass diverse chemical classes with fundamentally different mechanisms: electrophilic small molecules (e.g., sulforaphane, bardoxolone methyl) alkylate Keap1 cysteine residues, triggering a stress response that may perturb additional pathways; alternative peptide-based Keap1 binders lack the TAT cell-penetrating sequence, severely limiting intracellular delivery; and small-molecule Keap1-Nrf2 PPI inhibitors (e.g., ML334) operate via the same binding domain but exhibit distinct physicochemical properties, cellular permeability kinetics, and target engagement dynamics [1]. TAT14's dual-domain architecture—TAT-mediated cytosolic/nuclear access combined with high-affinity Keap1 Kelch domain targeting—creates a unique functional profile. Consequently, substituting TAT14 with another in-class compound introduces uncontrolled variables in cellular uptake efficiency, binding kinetics, transcriptional activation magnitude, and off-target profiles that cannot be assumed equivalent without direct experimental validation [2].

Quantitative Comparative Evidence: TAT14 Peptide Versus Small-Molecule and Peptide Nrf2 Activators


Mechanism of Action: TAT14 Peptide Increases Nrf2 Protein via Keap1 Binding Without Altering mRNA Expression, Contrasting with Electrophilic Small Molecules

TAT14 peptide increases Nrf2 protein levels through direct competitive binding to the Keap1 Kelch domain, displacing the Nrf2 ETGE motif [1]. In contrast, electrophilic small-molecule activators such as sulforaphane and bardoxolone methyl covalently modify Keap1 cysteine residues (e.g., C151, C273, C288), leading to Nrf2 stabilization [2]. TAT14 achieves Nrf2 protein stabilization without any detectable change in Nrf2 mRNA expression, whereas many electrophilic activators also influence Nrf2 transcription via secondary signaling effects [1]. This distinction is critical for experiments requiring isolated post-translational control of Nrf2 abundance.

Nrf2 signaling protein-protein interaction inhibition post-translational regulation

Cellular Uptake: TAT14 Peptide's HIV-TAT Conjugation Enables Efficient Intracellular Delivery Unachievable with Unconjugated Nrf2 Peptides

The TAT14 peptide incorporates the HIV-1 TAT protein transduction domain (YGRKKRRQRRRLQ) conjugated to the 14-mer Nrf2-binding sequence (LQLDEETGEFLPIQ) [1]. In a direct comparative study, only the TAT-conjugated 14-mer peptide (TAT14) activated HO-1 expression in THP-1 monocytes, whereas unconjugated 10-mer and 16-mer peptides targeting the same Keap1 binding region failed to induce detectable HO-1 upregulation, demonstrating that TAT conjugation is essential for functional intracellular delivery in this system [1]. This represents a binary functional difference: active (TAT-conjugated) versus inactive (unconjugated) at the tested concentrations.

cell-penetrating peptides intracellular delivery functional peptide design

Anti-Inflammatory Efficacy: TAT14 Peptide Suppresses LPS-Induced TNF-α Secretion by 61% in THP-1 Monocytes

TAT14 peptide exhibits direct anti-inflammatory activity in a physiologically relevant human monocyte model [1]. At a concentration of approximately 37.5 µM, TAT14 suppressed lipopolysaccharide (LPS)-induced TNF-α secretion in THP-1 monocytes, achieving an average of 61% inhibition of the pro-inflammatory cytokine release [1]. This functional readout integrates TAT14's cell penetration, Keap1 binding, Nrf2 stabilization, and downstream transcriptional activation into a quantifiable anti-inflammatory endpoint.

inflammation TNF-alpha inhibition monocyte assay

Nrf2 Target Gene Induction: TAT14 Peptide Increases HO-1 mRNA and Protein with Defined Temporal Kinetics

TAT14 peptide induces Nrf2-dependent gene expression with well-characterized temporal dynamics in THP-1 monocytes [1]. Nrf2 protein levels peak at 3 hours post-treatment, followed by HO-1 mRNA peaking at 6 hours and HO-1 protein peaking at 12 hours [1]. HO-1 gene expression is increased at approximately 75 µM TAT14 . This temporal cascade—Nrf2 stabilization preceding transcriptional activation preceding protein synthesis—provides a precise experimental window for studying each stage of Nrf2 pathway activation.

heme oxygenase-1 Nrf2 transcriptional activity time-course analysis

Metabolic Stability: TAT14 Peptide Exhibits a 5-Hour Half-Life In Vitro, Guiding Experimental Timing

TAT14 peptide is metabolized by cytochrome P450 enzymes CYP1A2 and CYP3A4 in vitro . Metabolism studies have determined a half-life of approximately 5 hours for the TAT14 peptide under the tested conditions . This defined stability window informs experimental protocols requiring sustained Nrf2 activation or washout experiments.

peptide stability CYP metabolism in vitro pharmacokinetics

Binding Mode: TAT14 Peptide Competitively Disrupts the Nrf2-Keap1 PPI via Keap1 Kelch Domain Binding, Distinct from Electrophilic Cysteine Modification

TAT14 peptide binds directly to the Keap1 Kelch domain, competitively displacing the Nrf2 ETGE motif [1]. This mechanism is distinct from small-molecule Keap1-Nrf2 PPI inhibitors such as ML334, which also binds the Keap1 Kelch domain with a Kd of 1 µM , but as a small molecule differs in physicochemical properties and cellular behavior. TAT14's peptide nature enables modular modification (e.g., sequence optimization, PROTAC conjugation) and provides a defined, genetically encodable tool for Nrf2 pathway manipulation [2].

Keap1 Kelch domain competitive inhibition protein-protein interaction

Optimal Research Applications for TAT14 Peptide (Nrf2 Activator III) Based on Quantitative Evidence


Defined-Pathway Activation: Isolating Post-Translational Nrf2 Regulation Without Transcriptional Confounding

TAT14 peptide is ideal for experiments requiring Nrf2 activation exclusively at the post-translational level [1]. It increases Nrf2 protein abundance without altering Nrf2 mRNA expression, enabling researchers to dissect post-translational stabilization from transcriptional feedback loops. This application is critical for studying the direct protein-level effects of Nrf2 stabilization on target gene expression, for validating Nrf2-dependent phenotypes in genetic knockout/rescue experiments, and for drug screening assays where transcriptional amplification would confound dose-response interpretation [1].

Inflammation Research: Quantitative Suppression of TNF-α in Human Monocyte Models

TAT14 peptide is optimized for studies investigating Nrf2-mediated suppression of inflammatory cytokine production in monocyte/macrophage lineages [1]. With 61% inhibition of LPS-induced TNF-α secretion at ~37.5 µM in THP-1 human monocytes, TAT14 provides a robust positive control or experimental tool for validating the anti-inflammatory efficacy of novel Nrf2-targeting compounds [1]. This application is well-suited for ex vivo human primary monocyte assays and for benchmarking the functional consequences of Nrf2 activation in inflammatory disease models [1].

Time-Resolved Nrf2 Pathway Analysis: Leveraging Defined Temporal Kinetics for Mechanistic Studies

The well-characterized temporal cascade of TAT14-induced Nrf2 pathway activation—Nrf2 protein peak at 3h, HO-1 mRNA peak at 6h, HO-1 protein peak at 12h [1]—enables precise time-resolved experimental designs. Applications include: chromatin immunoprecipitation (ChIP) assays for Nrf2-ARE binding at defined post-treatment intervals, nascent RNA sequencing to identify immediate-early vs. delayed Nrf2 target genes, and pulse-chase experiments to measure Nrf2 protein half-life under stabilized conditions. The 5-hour in vitro half-life further informs appropriate compound replenishment schedules for extended time-courses.

Peptide-Based PROTAC Design: TAT14 as a Keap1-Binding Warhead for Targeted Protein Degradation

TAT14's high-affinity binding to the Keap1 Kelch domain has been exploited as a Keap1-binding warhead in PROTAC (proteolysis-targeting chimera) design [2]. This application leverages TAT14's defined peptide-protein interaction to recruit Keap1 to an E3 ligase, enabling targeted degradation of Nrf2 or other proteins. Researchers developing novel PROTACs or molecular glues targeting the Keap1-Nrf2 axis should select TAT14 as a validated peptide ligand for Keap1 engagement, providing a benchmark for affinity and cellular activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAT14Peptide(Nrf2ActivatorIII)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.